molecular formula C15H18ClNO4S B2796436 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide CAS No. 1421457-54-6

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide

Cat. No. B2796436
CAS RN: 1421457-54-6
M. Wt: 343.82
InChI Key: CWSVYPIRLBTJLR-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

Scientific Research Applications

Molecular Structure and Biological Activity

  • Conformational Analysis : Similar compounds to 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide have been studied for their molecular conformation. For example, N-(2,5-Dichlorophenyl)methanesulfonamide displays a specific conformation of the N—H bond, which is crucial for its biological activity (Gowda, Foro, & Fuess, 2007). This kind of analysis is vital for understanding how such compounds might interact with biological receptors.

  • Synthesis of Related Compounds : The synthesis of related compounds, like the creation of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, demonstrates the chemical versatility and potential pharmaceutical applications of these molecules (Sakamoto et al., 1988).

Chemical Interactions and Properties

  • Hydrogen Bonding and Molecular Packing : Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide reveal insights into hydrogen bonding and molecular packing, crucial for understanding the compound's stability and interactions (Gowda, Foro, & Fuess, 2007). These interactions can influence the compound's behavior in a biological environment.

  • Supramolecular Assembly in Related Compounds : Diethyltin(methoxy)methanesulfonate, a related compound, demonstrates the potential for creating three-dimensional self-assemblies in chemical structures, which could be relevant for developing advanced materials or drug delivery systems (Shankar et al., 2011).

Potential Applications in Organic Synthesis

  • Use in N-Acylation Reagents : The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, after systematic research on the structure-reactivity relationship, highlights the potential use of related compounds in organic synthesis, particularly in N-acylation reactions (Kondo et al., 2000).

  • Catalysis in Asymmetric Hydrogenation : Compounds like Cp*Ir(OTf)(MsDPEN) (MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine) have been used as catalysts in the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, indicating that related compounds could serve similar catalytic roles (Ohkuma et al., 2007).

properties

IUPAC Name

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-20-9-7-17(10-13-6-8-21-11-13)22(18,19)12-14-4-2-3-5-15(14)16/h2-6,8,11H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSVYPIRLBTJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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